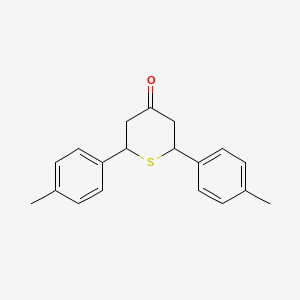
2,6-Bis(4-methylphenyl)thian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-methylphenyl)thian-4-one is a useful research compound. Its molecular formula is C19H20OS and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochromic Materials
One significant application of compounds related to 2,6-Bis(4-methylphenyl)thian-4-one is in the field of photochromism. Photochromic materials change color upon exposure to light, a property that can be exploited in various technologies, including smart windows, sunglasses, and optical data storage. A study by Irie et al. (2000) on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives, which are structurally similar to this compound, demonstrated reversible photochromic reactions in single-crystalline phases. These compounds transitioned from colorless to blue upon irradiation with UV light and reverted back to colorless under visible light. Such materials offer promising avenues for developing new photochromic systems with enhanced performance and durability (Irie, Lifka, Kobatake, & Kato, 2000).
Corrosion Inhibition
In the realm of materials science, thiophene derivatives like this compound have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) explored the influence of 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions. These compounds, which share a thiophene moiety with this compound, exhibited significant corrosion inhibition, underscoring the potential of thiophene derivatives in protecting metals against corrosion in industrial applications (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Electrochromic Devices
Compounds with thiophene units have been utilized in the development of electrochromic devices, which change color upon applying an electric voltage. This application is particularly relevant for smart window technologies and displays. Sotzing, Reynolds, and Steel (1996) synthesized bis(2-(3,4-ethylenedioxy)thiophene)-based monomers and characterized their electrochemical polymerization to form conducting polymers. These polymers exhibited excellent electrochromic properties, including low redox switching potentials and high stability, indicating the potential of thiophene derivatives in creating advanced electrochromic materials (Sotzing, Reynolds, & Steel, 1996).
Catalysis and Organic Synthesis
Thiophene derivatives are also explored in catalysis and organic synthesis, where their unique properties facilitate various chemical reactions. Olsson et al. (2005) investigated a PCP pincer palladium complex in the Stille reaction, a critical carbon-carbon bond-forming reaction in organic synthesis. The study demonstrated the complex's excellent catalytic efficiency, highlighting the potential of thiophene derivatives in catalyzing important organic transformations (Olsson, Nilsson, El Masnaouy, & Wendt, 2005).
Propiedades
IUPAC Name |
2,6-bis(4-methylphenyl)thian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(21-18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQIKCBARJZWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
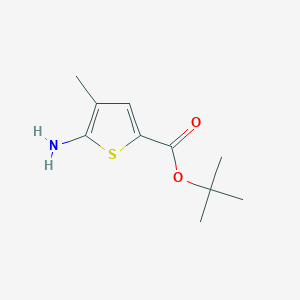

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)
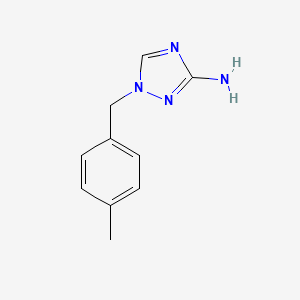
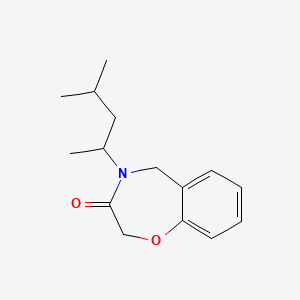
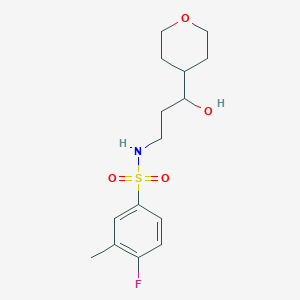

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
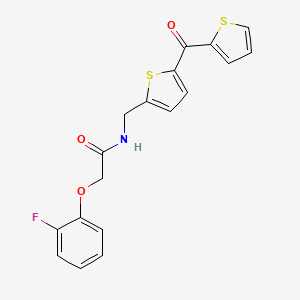
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide](/img/structure/B2666463.png)
![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)
